![molecular formula C15H25F3N2O2 B14888504 tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate is a complex organic compound featuring a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then subjected to trifluoromethylation . Industrial production methods often utilize visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone .
Chemical Reactions Analysis
tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds due to its unique chemical properties.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: It is used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate involves the formation of radical intermediates, which then undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions used .
Comparison with Similar Compounds
tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate is unique due to its trifluoromethyl group and spirocyclic structure. Similar compounds include trifluoromethyl phenyl sulfone and other trifluoromethylated compounds . These compounds share some chemical properties but differ in their specific structures and applications.
Properties
Molecular Formula |
C15H25F3N2O2 |
|---|---|
Molecular Weight |
322.37 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C15H25F3N2O2/c1-13(2,3)22-12(21)20-11-8-10(15(16,17)18)9-14(11)4-6-19-7-5-14/h10-11,19H,4-9H2,1-3H3,(H,20,21)/t10-,11-/m1/s1 |
InChI Key |
KYSMQZPSCNKUNA-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC12CCNCC2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


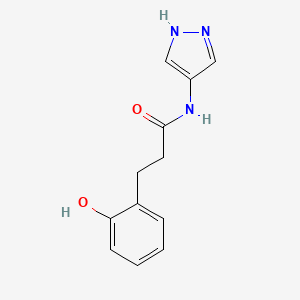
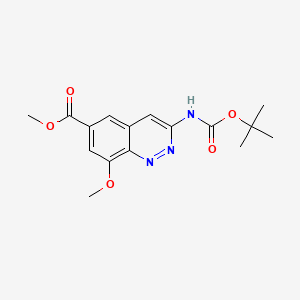
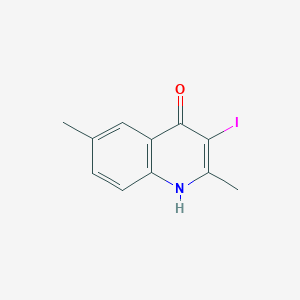
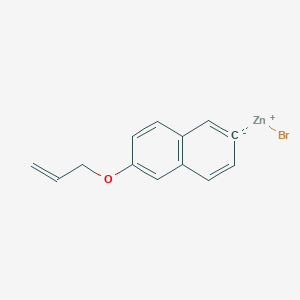
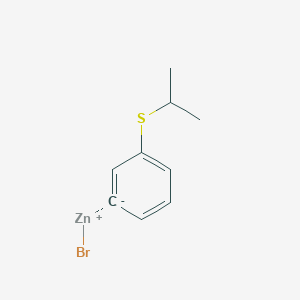
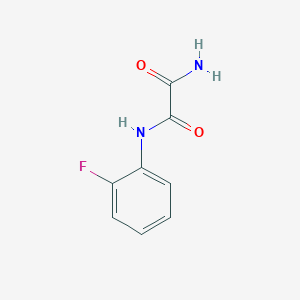

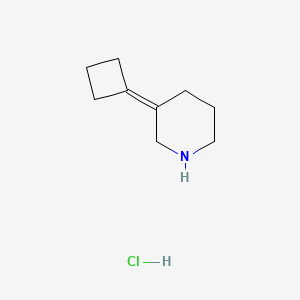
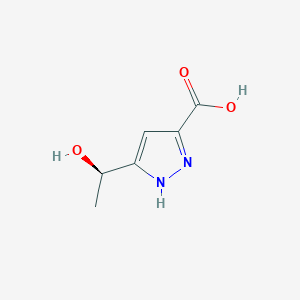
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
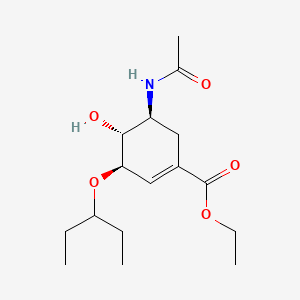

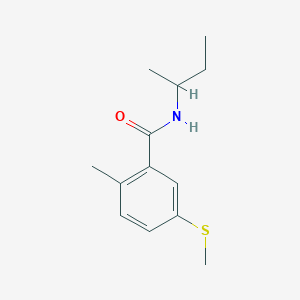
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
